SKLB-163 vs. Cisplatin: In Vitro Cytotoxicity Advantage in Benzothiazole-2-Thiol Series
In a focused library of benzothiazole-2-thiol derivatives synthesized and screened by the same research group, SKLB-163 was among compounds that demonstrated superior in vitro growth inhibitory activity compared to cisplatin [1]. This class-level superiority established SKLB-163 as a prioritized candidate warranting further in vivo and mechanistic evaluation [2].
| Evidence Dimension | In vitro anticancer activity (growth inhibition) |
|---|---|
| Target Compound Data | SKLB-163 exhibited superior activity (exact fold-difference not specified in accessible source fragment) |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic agent) |
| Quantified Difference | SKLB-163 among benzothiazole-2-thiol derivatives showing greater effectiveness than cisplatin |
| Conditions | Cancer cell growth inhibition assay (details in original synthesis paper, ref. 10 cited in main text) |
Why This Matters
Demonstrates that SKLB-163 was selected from a structurally optimized series specifically because it outperformed a clinical benchmark chemotherapy agent, providing a rationale for its selection over earlier-generation benzothiazole derivatives.
- [1] Peng X, Xie G, Wang Z, et al. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity by affecting RhoGDI/JNK-1 signaling pathway. Cell Death Dis. 2014;5(3):e1143. View Source
- [2] Paperity. SKLB-163, a new benzothiazole-2-thiol derivative, exhibits potent anticancer activity. View Source
